molecular formula C24H17N5O7ReS-4 B12381174 fac-[Re(CO)3(L6)(H2O)][NO3]

fac-[Re(CO)3(L6)(H2O)][NO3]

Cat. No.: B12381174
M. Wt: 705.7 g/mol
InChI Key: AQPBYESIJGJZLV-UHFFFAOYSA-N
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Preparation Methods

The synthesis of fac-[Re(CO)3(L6)(H2O)][NO3] involves the reaction of rhenium tricarbonyl chloride with a ligand (L6) in the presence of water. The reaction typically occurs under reflux conditions, and the product is isolated as a nitrate salt

Chemical Reactions Analysis

fac-[Re(CO)3(L6)(H2O)][NO3] undergoes various chemical reactions, including:

    Substitution Reactions: The water ligand can be substituted by other ligands, such as phosphines or amines, under mild conditions.

    Oxidation and Reduction Reactions: The rhenium center can undergo oxidation and reduction, altering its oxidation state and reactivity.

    Coordination Reactions: The compound can form coordination complexes with other metal ions or ligands.

Common reagents used in these reactions include phosphines, amines, and other coordinating ligands. The major products formed depend on the specific reagents and conditions used .

Scientific Research Applications

fac-[Re(CO)3(L6)(H2O)][NO3] has several scientific research applications, including:

Mechanism of Action

The mechanism of action of fac-[Re(CO)3(L6)(H2O)][NO3] involves its accumulation in the nucleus of cancer cells, where it down-regulates ATP production and induces apoptosis. The compound disrupts mitochondrial function, leading to cell death without causing necrosis, pyroptosis, or autophagy .

Comparison with Similar Compounds

Similar compounds to fac-[Re(CO)3(L6)(H2O)][NO3] include other rhenium tricarbonyl complexes, such as:

    fac-[Re(CO)3(bpy)(H2O)][NO3]: A rhenium tricarbonyl complex with bipyridine as the ligand.

    fac-[Re(CO)3(phen)(H2O)][NO3]: A rhenium tricarbonyl complex with phenanthroline as the ligand.

The uniqueness of fac-[Re(CO)3(L6)(H2O)][NO3] lies in its specific ligand (L6) and its pronounced cytotoxicity against prostate cancer cells .

Properties

Molecular Formula

C24H17N5O7ReS-4

Molecular Weight

705.7 g/mol

IUPAC Name

2-(1-benzothiophen-2-yl)-1H-imidazo[4,5-f][1,10]phenanthroline;methanone;rhenium;nitrate;hydrate

InChI

InChI=1S/C21H12N4S.3CHO.NO3.H2O.Re/c1-2-8-15-12(5-1)11-16(26-15)21-24-19-13-6-3-9-22-17(13)18-14(20(19)25-21)7-4-10-23-18;3*1-2;2-1(3)4;;/h1-11H,(H,24,25);3*1H;;1H2;/q;4*-1;;

InChI Key

AQPBYESIJGJZLV-UHFFFAOYSA-N

Canonical SMILES

[CH-]=O.[CH-]=O.[CH-]=O.C1=CC=C2C(=C1)C=C(S2)C3=NC4=C5C=CC=NC5=C6C(=C4N3)C=CC=N6.[N+](=O)([O-])[O-].O.[Re]

Origin of Product

United States

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